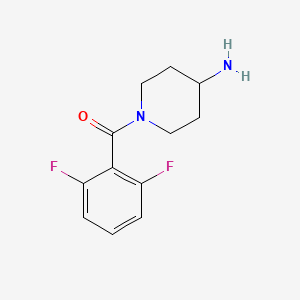

1-(2,6-Difluorobenzoyl)piperidin-4-amine

Description

The compound 1-(2,6-Difluorobenzoyl)piperidin-4-amine features a piperidin-4-amine core substituted with a 2,6-difluorobenzoyl group (a carbonyl-linked 2,6-difluorophenyl moiety). 2,6-difluoro), functional groups (benzoyl vs. benzyl), and additional modifications (e.g., methoxy substituents, dihydrochloride salts) are available for comparison.

Properties

Molecular Formula |

C12H14F2N2O |

|---|---|

Molecular Weight |

240.25 g/mol |

IUPAC Name |

(4-aminopiperidin-1-yl)-(2,6-difluorophenyl)methanone |

InChI |

InChI=1S/C12H14F2N2O/c13-9-2-1-3-10(14)11(9)12(17)16-6-4-8(15)5-7-16/h1-3,8H,4-7,15H2 |

InChI Key |

NUZZYIWWDFCBDP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=C(C=CC=C2F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties based on the evidence:

Structural and Functional Differences

Substituent Position and Electronic Effects

- 2,6-Difluorobenzyl vs. 2,5-Difluorobenzoyl: The 2,6-difluorobenzyl group (CH₂-linked) in the dihydrochloride salt (CAS 1286265-20-0) enhances lipophilicity compared to the benzoyl (C=O) variant due to reduced polarity .

Functional Group Modifications

- Benzyl (CH₂) vs. Benzoyl (C=O) :

- The benzyl group in 1-(2,6-Difluorobenzyl)piperidin-4-amine dihydrochloride increases molecular flexibility and may improve blood-brain barrier penetration compared to the rigid benzoyl group .

- The dihydrochloride salt form (common in benzyl analogs) enhances aqueous solubility and stability, critical for pharmaceutical formulations .

Substituent Bulk and Steric Effects

Physicochemical and Pharmacological Implications

- Molecular Weight and Solubility: The dihydrochloride salts (e.g., 299.19 g/mol for 2,6-difluorobenzyl) exhibit higher solubility in polar solvents compared to non-salt forms . The dimethoxybenzyl analog (323.3 g/mol) has a higher molecular weight due to methoxy groups, which may reduce membrane permeability .

Purity and Applications :

Key Research Findings

- 2,6-Difluorobenzyl Dihydrochloride: Discrepancies in reported molecular weights (299.19 vs. Fluorine atoms at the 2- and 6-positions may enhance metabolic stability by resisting cytochrome P450 oxidation .

2,6-Dimethoxybenzyl Dihydrochloride :

- Methoxy groups improve solubility in organic solvents (e.g., DMSO), making this analog suitable for high-throughput screening .

Preparation Methods

Acylation of Piperidin-4-amine

One classical method involves reacting 4-aminopiperidine with 2,6-difluorobenzoyl chloride under controlled conditions. This produces the corresponding benzoyl amide intermediate, which can be further processed to yield the target amine.

- Solvent: Dichloromethane or other aprotic solvents

- Temperature: Room temperature to mild heating (20–50 °C)

- Base: Triethylamine or inorganic bases to neutralize HCl byproduct

- Reaction time: Several hours (2–6 h)

One-Pot Synthesis via Hydroxylamine Intermediate (Industrial Scale)

A patented industrial method focuses on a one-pot synthesis of a related compound, 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride, which shares structural similarity and synthetic intermediates with 1-(2,6-Difluorobenzoyl)piperidin-4-amine.

- Dissolution of 4-(2,4-difluorobenzoyl)piperidine hydrochloride in a C1-C4 aliphatic alcohol (methanol, ethanol, propanol, etc.)

- Addition of hydroxylamine hydrochloride to form an oxime intermediate

- Addition of an inorganic base (potassium hydroxide or sodium hydroxide) to promote cyclization and oximation

- Reaction at 20–65 °C for 5–72 hours

- Acidification with concentrated hydrochloric acid to precipitate the product

- Cooling, filtration, washing, and drying to obtain high-purity product

- Replacement of triethylamine with alkali metal hydroxides reduces environmental pollution and simplifies purification

- Mild reaction conditions and a one-pot process improve yield and reduce cost

- High purity (>99%) and yields up to 90% reported

Representative Data from Patent Examples:

| Example | Solvent | Base | Temp (°C) | Time (h) | HPLC Purity (%) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Methanol | KOH (50% solution) | 40-45 | 12 | 99.82 | 90.4 |

| 2 | Methanol | NaOH (equimolar) | 40-45 | 12 | 99.52 | 81.2 |

| 3 | Ethanol | KOH (50% solution) | 40-45 | 12 | 99.73 | 89.8 |

| 4 | Methanol | KOH (50% solution) | 20-25 | 72 | 95.48 | 85.9 |

| 5 | Methanol | KOH (50% solution) | 60-65 | 5 | 96.65 | 79.5 |

Alternative Synthetic Routes and Modifications

- Reduction of Oxime Intermediates: Some methods involve converting the benzoyl-piperidine oxime to the amine via catalytic hydrogenation or chemical reduction, which can be optimized for yield and selectivity.

- Use of Protected Piperidine Derivatives: Starting from Boc-protected piperidine derivatives allows selective functionalization and subsequent deprotection to yield the target amine, useful in complex molecule synthesis.

- Solvent Variations: Alcohol solvents (methanol, ethanol, propanol) are preferred for their ability to dissolve reactants and facilitate reaction kinetics, with minor effects on yield and purity.

Analytical and Research Findings

- Purity Assessment: High-performance liquid chromatography (HPLC) is the standard for purity evaluation, with >99% purity achievable under optimized conditions.

- Spectroscopic Characterization: Nuclear magnetic resonance (NMR) spectroscopy (both ^1H and ^13C) confirms the chemical structure and purity of the products.

- Environmental Impact: Replacement of triethylamine with inorganic bases reduces hazardous waste and simplifies downstream processing.

- Yield Optimization: Reaction temperature, time, and molar ratios of reactants are critical parameters influencing yield and purity.

Summary Table of Preparation Method Parameters

| Parameter | Range/Options | Notes |

|---|---|---|

| Starting Material | 4-(2,6-Difluorobenzoyl)piperidine or derivatives | Hydrochloride salts often used |

| Solvent | Methanol, Ethanol, Propanol, Isopropanol | Alcohol solvents preferred |

| Base | Potassium hydroxide, Sodium hydroxide | Replaces triethylamine |

| Temperature | 20–65 °C | Optimal 40–45 °C |

| Reaction Time | 5–72 hours | Longer time at lower temp, shorter at higher |

| Acidification | Concentrated HCl (36%) | pH < 1 for precipitation |

| Purification | Filtration, washing with purified water, drying | Hot air drying at 80–90 °C |

| Yield | 79.5–90.4% | Depends on conditions |

| Purity (HPLC) | 95.48–99.82% | High purity achievable |

Q & A

Basic Question: What are the common synthetic routes for 1-(2,6-Difluorobenzoyl)piperidin-4-amine, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves nucleophilic substitution or acylation reactions. A primary method is the reaction of 2,6-difluorobenzoyl chloride with piperidin-4-amine under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Key steps include:

- Step 1: Activation of the benzoyl chloride using anhydrous solvents like dichloromethane or DMF to enhance electrophilicity.

- Step 2: Dropwise addition of piperidin-4-amine at 0–5°C to minimize side reactions.

- Step 3: Reflux at 60–80°C for 6–12 hours to ensure complete conversion.

Critical Factors for Yield:

- Solvent Choice: Polar aprotic solvents (DMF, DMSO) improve solubility but may require post-reaction purification via column chromatography .

- Temperature Control: Excessive heat can lead to decomposition of the amine or over-acylation.

- Workup: Acid-base extraction (e.g., 10% HCl wash) isolates the product from unreacted starting materials .

Basic Question: What analytical techniques are recommended for purity assessment and structural confirmation?

Answer:

A combination of chromatographic and spectroscopic methods is essential:

- HPLC/GC-MS: Quantifies purity (>95% typical) and detects residual solvents (e.g., DMF) .

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 7.3–7.5 ppm (aromatic protons), δ 3.5–4.0 ppm (piperidine CH₂), and δ 1.5–2.0 ppm (piperidine CH₂) confirm substitution patterns .

- ¹³C NMR: Signals near 165 ppm confirm the benzoyl carbonyl group.

- Mass Spectrometry: ESI-MS (m/z ~280 [M+H]⁺) validates molecular weight .

Common Pitfalls:

- Residual moisture in D₂O for NMR can obscure amine protons.

- Incomplete derivatization in GC-MS may underestimate purity.

Advanced Question: How does the electron-withdrawing difluorobenzoyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

The 2,6-difluorobenzoyl group exerts two key electronic effects:

Inductive Withdrawal: Fluorine atoms destabilize the adjacent carbonyl group, increasing electrophilicity at the benzoyl carbon and enhancing acylation efficiency .

Steric Effects: The 2,6-substitution pattern restricts rotational freedom, potentially directing nucleophilic attack to specific sites.

Experimental Validation:

- Kinetic Studies: Compare reaction rates with non-fluorinated analogs (e.g., benzoyl derivatives) to quantify activation energy differences.

- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to predict reactive sites .

Advanced Question: What strategies are used to identify and validate biological targets (e.g., receptors, enzymes) for this compound?

Answer:

Target identification involves:

In Silico Screening:

- Molecular docking (AutoDock Vina) against protein databases (PDB) to prioritize targets like GPCRs or kinases.

- Pharmacophore modeling aligns the compound’s functional groups with known active sites .

In Vitro Assays:

- Radioligand Binding: Compete with labeled ligands (e.g., [³H]-substance P for neurokinin receptors).

- Enzyme Inhibition: Measure IC₅₀ values in fluorogenic assays (e.g., proteases using AMC substrates) .

Structure-Activity Relationship (SAR): Modify substituents (e.g., replacing fluorine with chlorine) to assess target specificity .

Case Study: Analogous piperidine derivatives show affinity for σ receptors, suggesting potential CNS applications .

Advanced Question: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:

Contradictions often arise from variability in:

- Assay Conditions: Differences in buffer pH, ion concentrations, or cell lines (e.g., HEK293 vs. CHO cells).

- Compound Purity: Impurities (e.g., unreacted amine) may act as confounding agonists/antagonists .

Resolution Strategies:

Standardized Protocols: Adopt consensus guidelines (e.g., NIH assay standards) for replication.

Orthogonal Validation: Confirm activity across multiple assays (e.g., SPR for binding, functional cAMP assays).

Batch Analysis: Compare activity of independently synthesized batches to rule out synthetic artifacts .

Example: Discrepancies in IC₅₀ values for kinase inhibition may reflect differences in ATP concentrations during assays.

Advanced Question: What methodologies are employed to study metabolic stability and degradation pathways?

Answer:

- In Vitro Metabolism:

- Liver Microsomes: Incubate with NADPH and monitor degradation via LC-MS/MS to identify phase I metabolites (e.g., hydroxylation, defluorination) .

- CYP450 Inhibition: Use fluorescent probes (e.g., Vivid® substrates) to assess isoform-specific inhibition.

- Stability Studies:

- Forced Degradation: Expose to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions to isolate degradation products.

- HPLC-PDA: Track peak area reduction over time to calculate half-life .

Key Insight: Fluorine substitution often enhances metabolic stability by resisting oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.